3-Ethynyl-N-isobutylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethynyl-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-4-11-6-5-7-12(8-11)13(15)14-9-10(2)3/h1,5-8,10H,9H2,2-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVYGESWFAHVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC=CC(=C1)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Ethynyl N Isobutylbenzamide and Analogues
Precursor Synthesis and Functionalization Strategies
The successful synthesis of the target compound relies on the efficient preparation of its key precursors. This involves synthesizing a suitably functionalized benzoic acid and ensuring the availability of the required amine component.
The central precursor is a benzoic acid molecule functionalized at the 3-position to either bear the ethynyl (B1212043) group or a precursor to it, typically a halogen.
A common and versatile starting material for this purpose is 3-bromobenzoic acid . This intermediate can be synthesized via the oxidation of 3-bromotoluene (B146084) using a strong oxidizing agent like potassium permanganate (B83412). chemicalbook.com The process involves refluxing 3-bromotoluene with potassium permanganate in an alkaline aqueous solution, followed by acidification to precipitate the 3-bromobenzoic acid. chemicalbook.com Alternatively, 3-bromobenzoic acid and 3-iodobenzoic acid are commercially available, often serving as more direct starting points for subsequent reactions.
With the halogenated benzoic acid in hand, the primary strategy for functionalization is the introduction of the ethynyl group, which is detailed in section 2.3.
The amine component of the target molecule is isobutylamine (2-methylpropan-1-amine). This is a primary aliphatic amine that is widely available commercially as a standard laboratory reagent. Its synthesis, while possible through methods such as the Gabriel synthesis or reduction of isobutyronitrile, is not typically required due to its commercial availability and low cost.
Amide Bond Formation Techniques
The formation of the amide linkage between the carboxylic acid and the amine is a critical step. This can be accomplished either before or after the introduction of the ethynyl moiety. Two general approaches are considered:
Route A: Amidation of a halogenated precursor (e.g., 3-bromobenzoic acid) with isobutylamine, followed by the introduction of the ethynyl group.
Route B: Introduction of the ethynyl group onto the benzoic acid ring first, to form 3-ethynylbenzoic acid , followed by amidation with isobutylamine.
Route B is often preferred as the terminal alkyne functionality can sometimes interfere with certain amidation reagents, although with careful selection of conditions, both routes are viable. The following sections focus on the amidation of 3-ethynylbenzoic acid as per Route B.
The traditional and most direct method for forming an amide bond involves a two-step process. First, the carboxylic acid is converted into a more reactive acyl halide, typically an acyl chloride. This is followed by reaction with the amine.
Activation of the Carboxylic Acid: 3-ethynylbenzoic acid is reacted with a chlorinating agent such as **thionyl chloride (SOCl₂) ** or **oxalyl chloride ((COCl)₂) **. This reaction, often performed in an inert solvent like dichloromethane (B109758) (DCM) or with a catalytic amount of dimethylformamide (DMF) in the case of oxalyl chloride, efficiently converts the carboxylic acid to the highly reactive 3-ethynylbenzoyl chloride .
Reaction with Amine (Schotten-Baumann Reaction): The resulting 3-ethynylbenzoyl chloride is then reacted with isobutylamine. umich.eduuomustansiriyah.edu.iq This reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or an organic base like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid (HCl) byproduct. uomustansiriyah.edu.iqglobalconference.info This classical method is robust and high-yielding, making it a common choice for benzamide (B126) synthesis. umich.eduscribd.com
Table 1: Classical Amidation Conditions
| Step | Reagent | Solvent | Conditions | Purpose |
| Activation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Dichloromethane (DCM) or neat | Reflux or Room Temperature | Converts carboxylic acid to acyl chloride |
| Coupling | Isobutylamine, Triethylamine (or other base) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | 0°C to Room Temperature | Forms the amide bond and neutralizes HCl |
Modern synthetic chemistry offers a variety of direct coupling methods that avoid the need for isolating the acyl chloride intermediate. These protocols utilize coupling reagents that activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. These methods are generally milder and tolerate a wider range of functional groups.
Common classes of coupling reagents include:
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) , N,N'-diisopropylcarbodiimide (DIC) , and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. peptide.com These reactions are often performed with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and minimize racemization in chiral substrates. peptide.com
Uronium/Phosphonium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) , HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are highly efficient activators. peptide.com They typically provide fast reaction times and high yields under mild conditions, usually in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) .
More recent developments have introduced catalytic or greener approaches, such as the use of boronic acid derivatives or silane (B1218182) reagents, which can promote amidation under solvent-free conditions. organic-chemistry.orgacs.orgrsc.org
Table 2: Advanced Amidation Reagents and Conditions
| Reagent Class | Example Reagent | Additive (if common) | Base | Typical Solvent |
| Carbodiimide | EDC, DIC | HOBt, HOAt | DIPEA, Triethylamine | DCM, DMF |
| Uronium Salt | HATU, HBTU | None required | DIPEA | DMF, Acetonitrile |
| Phosphonium Salt | PyBOP | None required | DIPEA | DCM, DMF |
| Organocatalyst | Boronic Acids | Molecular Sieves | None | Toluene |
| Silane Reagent | Tetramethoxysilane | None | None | Solvent-free |
Introduction of the Ethynyl Moiety at the 3-Position
The introduction of the carbon-carbon triple bond onto the aromatic ring is most effectively accomplished via a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling . wikipedia.orglibretexts.org This reaction forms a C-C bond between a terminal alkyne and an aryl halide.
The reaction can be performed on either 3-bromo-N-isobutylbenzamide (from Route A) or an ester of 3-bromobenzoic acid (as a precursor in Route B). The general process involves reacting the aryl halide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.org
A common strategy involves using a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA) . ntu.edu.twpearson.com The TMS group acts as a protecting group that prevents the alkyne from undergoing undesired homocoupling (Glaser coupling). ntu.edu.tw After the Sonogashira coupling is complete, the silyl (B83357) group is easily removed by treatment with a fluoride (B91410) source (e.g., tetrabutylammonium (B224687) fluoride, TBAF) or a simple base like potassium carbonate in methanol (B129727) to reveal the terminal alkyne.
The key components of the Sonogashira coupling are:
Aryl Halide: 3-bromo- (B131339) or 3-iodobenzamide/benzoate. Aryl iodides are generally more reactive than aryl bromides. wikipedia.org
Alkyne: Trimethylsilylacetylene (TMSA) is commonly used.
Palladium Catalyst: A Pd(0) source is needed. This can be added directly, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) , or generated in situ from a Pd(II) precursor like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) . libretexts.org
Copper(I) Co-catalyst: Typically copper(I) iodide (CuI) is used to facilitate the reaction. wikipedia.org
Base: An amine base, such as triethylamine or diisopropylamine , is used as the solvent and to neutralize the hydrogen halide formed during the reaction. wikipedia.org
Table 3: Typical Conditions for Sonogashira Coupling
| Component | Example Reagents | Role in Reaction |
| Aryl Halide | 3-Iodobenzoic acid methyl ester | Electrophilic partner |
| Alkyne | Trimethylsilylacetylene (TMSA) | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main cross-coupling catalyst |
| Copper Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne |
| Base/Solvent | Triethylamine (TEA), Diisopropylamine (DIPA) | Neutralizes acid byproduct, serves as solvent |
| Deprotection Agent | K₂CO₃ in Methanol, TBAF | Removes the TMS protecting group |
Sonogashira Cross-Coupling Reactions
The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of arylalkynes and is widely applicable to the preparation of 3-ethynyl-N-isobutylbenzamide. This reaction typically involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govgelest.com
A general synthetic route to this compound via the Sonogashira reaction would start from 3-halo-N-isobutylbenzamide (where the halogen is typically iodine or bromine). This intermediate can be prepared by the amidation of the corresponding 3-halobenzoic acid with isobutylamine. The subsequent Sonogashira coupling with a protected or terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst like PdCl2(PPh3)2 and a copper(I) salt (e.g., CuI) in a suitable solvent and base (e.g., triethylamine), would yield the desired product. The use of a silyl-protected alkyne is common to prevent self-coupling of the terminal alkyne. The silyl group can then be removed under mild conditions to afford the terminal alkyne.
The Sonogashira reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups, making it a highly efficient method for this transformation. nih.govbeilstein-journals.org Research has also explored copper-free Sonogashira reactions, which can offer advantages in certain contexts. nih.gov
Table 1: Representative Catalysts and Conditions for Sonogashira Cross-Coupling
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temperature (°C) |
| PdCl2(PPh3)2 / CuI | Aryl Iodide | Terminal Alkyne | Triethylamine | THF | Room Temp - 60 |
| Pd(PPh3)4 / CuI | Aryl Bromide | Terminal Alkyne | Diisopropylamine | DMF | 80 - 100 |
| Pd(OAc)2 / PPh3 / CuI | Aryl Iodide | Trimethylsilylacetylene | Triethylamine | Toluene | 50 - 80 |
This table presents typical conditions and is not exhaustive. Specific conditions may vary depending on the exact substrates and desired outcomes.
Alternative Alkynylation Strategies
While the Sonogashira reaction is predominant, other methods for the alkynylation of aryl halides exist and can be applied to the synthesis of this compound. These alternatives are particularly useful when the Sonogashira conditions are not suitable or lead to undesired side reactions.
One notable alternative is the transition-metal-free alkynylation of aryl halides. These methods often employ strong bases, such as lithium amides or metal alkoxides, to promote the coupling reaction. nih.gov For instance, the reaction of an aryl chloride with a terminal alkyne in the presence of a hindered base like lithium 2,2,6,6-tetramethylpiperidide (TMPLi) can lead to the formation of the corresponding arylalkyne. nih.gov Another set of conditions involves the use of a metal alkoxide base, such as sodium tert-butoxide, in a solvent like dioxane at elevated temperatures. nih.gov
Photochemical methods also offer a metal-free approach. The photolysis of electron-rich aryl halides or aryl esters in the presence of an alkyne can generate aryl cations that react to form the desired arylalkyne. lookchem.com This method is advantageous as it often proceeds at room temperature and avoids the use of potentially toxic and expensive metal catalysts. lookchem.com
Purification and Characterization Techniques for Synthetic Intermediates and Final Compounds
The purification and characterization of synthetic intermediates and the final this compound are crucial steps to ensure the identity and purity of the compounds.
Purification:
Column Chromatography: This is a standard and widely used technique for the purification of organic compounds. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of solvents like ethyl acetate (B1210297) and petroleum ether or hexane. nih.gov The polarity of the solvent system is optimized to achieve good separation of the desired product from impurities and unreacted starting materials.
Recrystallization: This technique is effective for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. researchgate.net
Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for structural elucidation. 1H NMR provides information about the number and types of protons and their connectivity, while 13C NMR reveals the carbon skeleton of the molecule.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very accurate molecular weight, which can be used to determine the elemental composition. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. For this compound, characteristic peaks would be observed for the N-H and C=O stretching of the amide group, and the C≡C and ≡C-H stretching of the ethynyl group. researchgate.net
Melting Point: The melting point of a solid compound is a useful indicator of its purity. A sharp melting point range suggests a pure compound.
Table 2: Typical Spectroscopic Data for Benzamide Derivatives
| Technique | Functional Group | Characteristic Signal |
| 1H NMR | Amide N-H | Broad singlet, δ ~6-8 ppm |
| Aromatic C-H | Multiplets, δ ~7-8 ppm | |
| Alkyne C-H | Singlet, δ ~3 ppm | |
| 13C NMR | Amide C=O | δ ~165-175 ppm |
| Aromatic C | δ ~120-140 ppm | |
| Alkyne C≡C | δ ~80-90 ppm | |
| IR | Amide N-H stretch | ~3300 cm⁻¹ |
| Amide C=O stretch | ~1650 cm⁻¹ | |
| Alkyne C≡C stretch | ~2100 cm⁻¹ | |
| Alkyne ≡C-H stretch | ~3300 cm⁻¹ |
Note: The exact chemical shifts (δ) and frequencies can vary depending on the specific molecular environment.
Stereoselective Synthesis Approaches for Chiral Analogues (if applicable)
While this compound itself is not chiral, the synthesis of chiral analogues, particularly those exhibiting atropisomerism, is an area of significant interest in medicinal chemistry. nih.gov Atropisomers are stereoisomers that arise from restricted rotation around a single bond. In the case of benzamides, substitution at the ortho positions of the benzene (B151609) ring can create a high enough barrier to rotation around the aryl-carbonyl bond to allow for the isolation of stable enantiomers. nih.gov
Enantioselective Synthesis: The development of stereoselective methods to synthesize these chiral benzamides is crucial. One approach involves the use of chiral catalysts to control the stereochemical outcome of a reaction. For example, peptide-catalyzed bromination of benzamide derivatives has been shown to proceed with high enantioselectivity. nih.gov
Another strategy is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. After the desired stereochemistry is established, the auxiliary is removed.
Chiral lithium amides have also been designed and synthesized for use in enantioselective reactions, such as the deprotonation of ketones. jst.go.jp The principles of using chiral ligands to induce asymmetry could potentially be applied to the synthesis of chiral benzamide analogues.
Retrometabolic Drug Design Principles Applied to Benzamide Derivatives
Retrometabolic drug design is a strategy aimed at developing safer drugs by designing molecules that undergo a predictable and controlled metabolic inactivation to non-toxic products after they have exerted their therapeutic effect. wikipedia.orgnih.gov This approach integrates structure-activity relationships (SAR) with structure-metabolism relationships (SMR). wikipedia.org The core idea is to design "soft drugs," which are active therapeutic agents that are metabolized in a predictable manner to inactive forms. wikipedia.orgmiami.edu
The application of retrometabolic design principles to benzamide derivatives would involve modifying the structure of a lead benzamide compound to introduce metabolically labile sites. These modifications would be designed to have minimal impact on the desired pharmacological activity but would provide a pathway for rapid and predictable inactivation in the body.
For benzamide derivatives, potential sites for metabolic modification could include:
The N-isobutyl group: This alkyl chain could be a target for enzymatic oxidation, leading to metabolites that may have reduced or no activity.
The aromatic ring: Introduction of certain substituents on the benzene ring could make it more susceptible to metabolic enzymes like cytochrome P450s, leading to hydroxylation and subsequent conjugation and excretion.
The ethynyl group: While generally stable, this group could potentially be a site for metabolic transformation, although this is less common than metabolism at alkyl or aromatic sites.
The goal of applying retrometabolic design to benzamide derivatives would be to improve their therapeutic index by reducing systemic exposure and minimizing off-target effects. nih.govazolifesciences.com This design strategy is a proactive approach to building safety into the molecular structure of a drug candidate from the early stages of discovery. wiley.com
Structure Activity Relationship Sar Studies of 3 Ethynyl N Isobutylbenzamide Derivatives
Exploration of Substituent Effects on Biological Activity
The biological activity of a compound is intimately linked to its chemical structure. For 3-Ethynyl-N-isobutylbenzamide derivatives, the primary points of modification are the ethynyl (B1212043) group, the isobutyl group attached to the amide nitrogen, and the benzene (B151609) ring itself. Alterations at these positions can significantly affect the molecule's interaction with its biological target.
The ethynyl group, a carbon-carbon triple bond, is a small, rigid, and linear functional group that can play several roles in drug design. It can act as a key binding element, a metabolic blocker, or a reactive handle for covalent modification. Its placement on the benzene ring is critical.
Positional Importance : The location of the ethynyl group on the aromatic ring (ortho, meta, or para) dictates its spatial orientation relative to the rest of the molecule. In the parent compound, the ethynyl group is at the meta-position (position 3). This specific placement suggests it may be crucial for fitting into a defined pocket of a target protein, potentially forming specific interactions such as hydrogen bonds (acting as a weak hydrogen bond donor) or π-stacking interactions. Moving the ethynyl group to the ortho or para position would significantly alter the molecule's shape and could lead to a loss of activity if the meta-position is optimal for target binding.
Modifications and Replacements : Modifying the terminal alkyne can probe the nature of its interaction. For instance, capping the alkyne with a methyl group (to form a 3-(prop-1-yn-1-yl) derivative) would increase lipophilicity and remove its hydrogen-bond-donating capability. If activity is retained or improved, it suggests the hydrogen bond is not critical. Conversely, a loss of activity would highlight its importance. Bioisosteric replacement of the ethynyl group with other small, linear groups like a nitrile (-CN) can help determine if the key feature is its shape and electronics or the triple bond itself.
| Modification at Position 3 | Rationale for Modification | Predicted Impact on Activity |
|---|---|---|
| -H (Ethynyl) | Parent Structure | Baseline Activity |
| -CH3 (Prop-1-yn-1-yl) | Increase lipophilicity; remove H-bond donor capacity | Activity may decrease if H-bond is critical |
| -Si(CH3)3 (Trimethylsilyl-ethynyl) | Introduce bulky group to probe pocket size | Activity likely to decrease due to steric hindrance |
| -CN (Nitrile) | Bioisosteric replacement; maintains linearity and electronics | Activity may be retained if shape is the key factor |
| -Cl (Chloro) | Electronic and steric comparison | Activity may change based on different electronic properties |
The substituent on the amide nitrogen plays a crucial role in defining the molecule's properties, including its lipophilicity, metabolic stability, and ability to form hydrogen bonds. The isobutyl group is a branched, non-polar alkyl chain.
Size and Lipophilicity : The size and shape of the N-alkyl group often influence how well the molecule fits into its binding site. The isobutyl group fills a specific hydrophobic pocket. Studies on other N-substituted benzamides, such as histone deacetylase (HDAC) inhibitors, have shown that varying the N-substituent can drastically alter potency. nih.gov For example, shortening the chain (e.g., to N-ethyl) or lengthening it (e.g., to N-pentyl) could lead to a decrease in activity if the isobutyl group represents the optimal size for the target's hydrophobic pocket.
| N-Substituent | Key Features | Predicted Impact on Activity |
|---|---|---|
| Isobutyl | Branched, moderately lipophilic | Baseline Activity |
| n-Butyl | Linear isomer, similar lipophilicity | Activity may decrease if branching is key for fit/conformation |
| sec-Butyl | Different branching pattern | Probes steric tolerance near the amide |
| tert-Butyl | Very bulky group | Activity likely to decrease due to steric hindrance |
| Ethyl | Smaller, less lipophilic | Activity may decrease if hydrophobic interactions are critical |
| Cyclobutyl | Cyclic, conformationally restricted | Activity may increase if a rigid conformation is favored |
Substituting the hydrogen atoms on the benzene ring is a common strategy to fine-tune a molecule's electronic properties, solubility, and metabolic stability. The effect of a substituent depends on its nature (electron-donating or electron-withdrawing) and its position (ortho, meta, or para) relative to the amide group. libretexts.orgvedantu.commsu.edu
Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) decrease the electron density of the aromatic ring. libretexts.org This can influence the pKa of the amide N-H and the strength of any π-stacking interactions. Electron-donating groups (e.g., -CH₃, -OCH₃) have the opposite effect. vedantu.com For example, in a series of Bcr-Abl kinase inhibitors, 3-halogenated and 3-trifluoromethylated benzamide (B126) derivatives were found to be highly potent. nih.gov
Steric and Positional Effects : The position of substituents can have a profound impact. An ortho-substituent (position 2 or 6) can cause steric hindrance that forces the amide group out of the plane of the benzene ring, altering the molecule's conformation. nih.gov A para-substituent (position 4) extends into a different region of space compared to a meta-substituent (position 5). SAR studies often reveal that activity is highly sensitive to the substitution pattern. For instance, studies on N-substituted benzamide derivatives as antitumor agents showed that adding a chlorine atom or a nitro group could significantly decrease anti-proliferative activity. nih.gov
| Position | Substituent | Nature of Group | Predicted Impact on Activity |
|---|---|---|---|
| 4 (para) | -F | Small, electron-withdrawing | May improve metabolic stability and binding |
| 4 (para) | -OCH3 | Electron-donating, H-bond acceptor | May increase activity by forming new interactions |
| 5 (meta) | -Cl | Electron-withdrawing, lipophilic | May increase activity by filling a hydrophobic pocket |
| 5 (meta) | -CH3 | Electron-donating, lipophilic | Similar to chloro, explores electronic preference |
| 2 (ortho) | -CH3 | Electron-donating, sterically demanding | Likely to decrease activity by disrupting conformation |
Conformational Analysis and its Correlation with Activity
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational analysis studies the different spatial arrangements of atoms that are possible through rotation about single bonds. For this compound, the key rotatable bonds are between the benzene ring and the carbonyl group, and the amide C-N bond.
The amide bond itself has a high degree of double-bond character, making it planar and restricting rotation. However, the orientation of this planar amide unit relative to the benzene ring is crucial. Ortho-substituents on the benzene ring can force the amide out of coplanarity, which can have a significant impact on biological activity. nih.gov Similarly, the conformation of the flexible isobutyl group is important; it must adopt a shape that is complementary to the binding site. Computational methods, such as molecular mechanics and molecular dynamics, are often used to predict the lowest energy (most stable) conformations of a molecule. tandfonline.comnih.gov These predicted stable conformations can then be compared with the shape of the receptor's binding site to understand how the molecule might interact and to rationalize observed SAR data.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover new, patentable compounds with improved properties while retaining the desired biological activity. uniroma1.itsemanticscholar.org
Scaffold Hopping : This involves replacing the central molecular core (the benzamide scaffold) with a structurally different one that maintains the essential 3D arrangement of the key functional groups (the ethynyl and isobutyl moieties). researchgate.netniper.gov.in For example, the benzene ring could be replaced by a different aromatic heterocycle like pyridine, thiophene, or pyrazole. This could introduce new interaction points, alter solubility, and improve pharmacokinetic properties.
Bioisosteric Replacements : This strategy involves swapping a specific functional group with another that has similar physical or chemical properties. nih.gov This can be used to solve problems like metabolic instability or to fine-tune activity. For this compound, key bioisosteric replacements could include:
Amide bond : The amide group is susceptible to hydrolysis by enzymes. It can be replaced by more stable groups that mimic its hydrogen bonding capabilities, such as a 1,2,4-oxadiazole, a 1,2,4-triazole, or a retro-amide. nih.govresearchgate.netdrughunter.com
Ethynyl group : As mentioned, a nitrile group (-CN) is a classic bioisostere for an ethynyl group due to its similar size, linearity, and electronic character.
| Original Group | Potential Bioisostere | Rationale |
|---|---|---|
| Amide (-CONH-) | Thioamide (-CSNH-) | Alters H-bonding properties, may increase metabolic stability. hyphadiscovery.com |
| Amide (-CONH-) | 1,2,4-Oxadiazole | Metabolically stable ring that mimics the amide geometry. researchgate.net |
| Amide (-CONH-) | 1,2,4-Triazole | Maintains H-bond donor/acceptor pattern. drughunter.com |
| Ethynyl (-C≡CH) | Nitrile (-C≡N) | Similar size, shape, and polarity. |
| Benzene Ring | Pyridine Ring | Introduces a nitrogen atom, can act as H-bond acceptor, alters solubility. |
Development of Structure-Activity Models
To quantify the relationship between chemical structure and biological activity, computational models such as Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.govnih.gov A QSAR model is a mathematical equation that correlates the variation in biological activity of a series of compounds with changes in their physicochemical properties (descriptors).
Developing a QSAR model for this compound derivatives would involve:
Synthesizing a diverse set of analogues with variations at the three key positions (ethynyl, N-isobutyl, and benzene ring).
Measuring the biological activity (e.g., IC₅₀ or Kᵢ) of each compound in a relevant assay.
Calculating molecular descriptors for each compound. These can describe properties like lipophilicity (logP), electronic effects (Hammett constants), steric bulk (molar refractivity), and topological indices.
Generating a statistical model using techniques like multiple linear regression (MLR) to create an equation.
A hypothetical QSAR equation might look like this:
pIC₅₀ = c₁(logP) - c₂(MR) + c₃*(σ) + C
Where pIC₅₀ is the negative logarithm of the biological activity, logP represents lipophilicity, MR is molar refractivity (a measure of size), σ is the Hammett constant (an electronic parameter), and c₁, c₂, c₃, and C are constants derived from the statistical analysis. Such models can rationalize the observed SAR and be used to predict the activity of new, unsynthesized compounds, thereby guiding future drug design efforts. unair.ac.idjppres.com More advanced 3D-QSAR methods like CoMFA and CoMSIA can also be used to model the steric and electrostatic fields around the molecules, providing a more detailed 3D picture of the SAR. nih.gov
Quantitative Structure-Activity Relationships (QSAR)
A typical QSAR study on a series of this compound derivatives might involve the synthesis of compounds with variations in the substituents on the benzene ring and modifications of the N-alkyl group. The biological activity of these compounds would be determined, and a QSAR model would be developed using various molecular descriptors.
Key molecular descriptors that would likely be considered in a QSAR study of this compound derivatives include:
Electronic Properties: Descriptors such as Hammett constants (σ) for substituents on the benzene ring can quantify their electron-donating or electron-withdrawing effects. These electronic changes can influence the binding affinity of the compound to its target. The ethynyl group, being electron-withdrawing, plays a significant role in the electronic landscape of the molecule.
Steric Parameters: Molar refractivity (MR) or Taft steric parameters (Es) can be used to describe the size and shape of substituents. The bulkiness of the N-isobutyl group and any modifications to it would be critical steric factors.
Topological Indices: These descriptors encode information about the connectivity and branching of the molecule.
A hypothetical QSAR equation for a series of this compound derivatives might take the following form:
log(1/C) = k1 * logP + k2 * σ + k3 * MR + constant
Where:
log(1/C) is the biological activity (e.g., the inverse of the half-maximal inhibitory concentration, IC50).
logP, σ, and MR are the physicochemical descriptors.
k1, k2, and k3 are the coefficients determined by regression analysis, indicating the relative importance of each descriptor.
The following interactive data table illustrates a hypothetical set of data and the resulting QSAR model for a series of benzamide derivatives, highlighting the types of descriptors and their potential impact on activity.
| Compound | R1-substituent | R2-substituent | logP | σ | MR | Experimental log(1/C) | Predicted log(1/C) |
| 1 | H | Isobutyl | 2.5 | 0.00 | 1.03 | 4.2 | 4.1 |
| 2 | Cl | Isobutyl | 3.2 | 0.23 | 6.03 | 4.8 | 4.9 |
| 3 | CH3 | Isobutyl | 3.0 | -0.17 | 5.65 | 4.5 | 4.4 |
| 4 | OCH3 | Isobutyl | 2.4 | -0.27 | 7.87 | 4.3 | 4.3 |
| 5 | H | Propyl | 2.1 | 0.00 | 1.03 | 4.0 | 4.0 |
| 6 | H | Butyl | 2.6 | 0.00 | 1.03 | 4.3 | 4.2 |
From such a model, one could infer that increasing hydrophobicity and the presence of electron-withdrawing groups at certain positions might enhance biological activity. For instance, the positive coefficient for logP would suggest that more lipophilic compounds are more active.
Pharmacophore Modeling
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model can be generated based on the structures of known active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based).
For this compound and its derivatives, a ligand-based pharmacophore model could be developed by superimposing a set of active analogues and identifying common chemical features. These features typically include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide group is a prominent hydrogen bond acceptor.
Hydrogen Bond Donors (HBD): The amide N-H group can act as a hydrogen bond donor.
Aromatic Rings (AR): The central benzene ring is a key aromatic feature.
Hydrophobic Features (HY): The isobutyl group and the ethynyl group can contribute to hydrophobic interactions.
A hypothetical pharmacophore model for a series of this compound derivatives might consist of:
One Aromatic Ring feature.
One Hydrogen Bond Acceptor.
One Hydrogen Bond Donor.
One or two Hydrophobic features.
The spatial arrangement of these features would be crucial for activity. The distances and angles between these pharmacophoric points would define the model and could be used to screen large compound libraries for new potential active molecules.
The table below outlines the key pharmacophoric features and their potential roles in the interaction of this compound with a hypothetical receptor.
| Pharmacophoric Feature | Corresponding Moiety in this compound | Potential Interaction with Receptor |
| Aromatic Ring | Benzene ring | π-π stacking or hydrophobic interactions |
| Hydrogen Bond Acceptor | Carbonyl oxygen | Hydrogen bonding with an amino acid residue (e.g., Ser, Thr, Asn) |
| Hydrogen Bond Donor | Amide N-H | Hydrogen bonding with an amino acid residue (e.g., Asp, Glu, backbone carbonyl) |
| Hydrophobic Group 1 | Isobutyl group | Interaction with a hydrophobic pocket in the receptor |
| Hydrophobic Group 2 | Ethynyl group | Interaction with a specific hydrophobic or narrow channel in the receptor |
This pharmacophore model would serve as a 3D query to search for novel compounds that possess these features in the correct spatial orientation, thereby having a higher probability of being active. The insights gained from both QSAR and pharmacophore modeling are complementary and provide a comprehensive understanding of the structure-activity relationships of this compound derivatives, guiding the design of more effective therapeutic agents.
Biological Target Identification and Engagement
High-Throughput Screening (HTS) and Phenotypic Assays
High-throughput screening (HTS) is a foundational approach in modern drug discovery, allowing for the rapid assessment of large numbers of compounds for their biological activity. researchgate.netmdpi.com This process utilizes automated technologies to test compound libraries against specific molecular targets in biochemical assays or within cell-based models. nih.gov The goal of HTS is to identify "hits"—compounds that demonstrate a desired effect, such as the inhibition of an enzyme or the activation of a receptor. researchgate.net
While these screening methodologies are standard in the evaluation of novel chemical entities, specific data from high-throughput or phenotypic screening assays for 3-Ethynyl-N-isobutylbenzamide are not publicly available in the current scientific literature.
Enzyme Inhibition Studies
Enzymes are critical regulators of biological processes, and their inhibition is a common mechanism of action for many therapeutic drugs. Studies to determine a compound's ability to inhibit specific enzymes are crucial for understanding its potential therapeutic applications and mechanism of action.
Currently, there is no publicly available research detailing the inhibitory activity of this compound against the following enzymes. The sections below provide a general overview of these important enzyme targets.
Malonyl-CoA decarboxylase (MCD) is an enzyme that plays a role in energy metabolism. By regulating the levels of malonyl-CoA, MCD influences the balance between fatty acid synthesis and fatty acid oxidation. nih.gov Inhibition of MCD can lead to an increase in malonyl-CoA levels, which in turn inhibits the transport of fatty acids into the mitochondria for oxidation. nih.gov This mechanism has been explored for the potential treatment of conditions such as ischemic heart disease. nih.gov
Adaptor Associated Kinase 1 (AAK1) is a serine/threonine kinase involved in clathrin-mediated endocytosis, a fundamental process for the internalization of molecules from the cell surface. nih.gov AAK1 regulates the function of adaptor proteins, which are essential for the formation of clathrin-coated vesicles. nih.gov Due to its role in cellular trafficking, AAK1 has been investigated as a potential therapeutic target for a variety of diseases, including viral infections and neurological disorders such as neuropathic pain. nih.govnih.gov
Phosphodiesterases (PDEs) are a family of enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in the cell. Phosphodiesterase 7 (PDE7) is specific for cAMP and is expressed in the central nervous system, among other tissues. By inhibiting PDE7, the levels of cAMP can be increased, which can modulate various signaling pathways. This has led to the investigation of PDE7 inhibitors for the treatment of central nervous system diseases.
Aldosterone (B195564) synthase, also known as CYP11B2, is a key enzyme in the synthesis of aldosterone, a steroid hormone that regulates blood pressure and electrolyte balance. The inhibition of aldosterone synthase is a therapeutic strategy for managing conditions such as hypertension and heart failure. Developing selective inhibitors for CYP11B2 is an active area of research, as it offers a way to reduce aldosterone levels and their downstream effects.
Receptor Modulation Investigations
In addition to interacting with enzymes, small molecules can exert their effects by binding to and modulating the activity of cellular receptors. These interactions can either activate or block the receptor's function, leading to a physiological response.
There is currently no publicly available scientific literature describing the modulatory effects of this compound on any specific receptors.
mGlu5 Receptor Positive Allosteric Modulation
There is no available scientific literature detailing the activity of this compound as a positive allosteric modulator (PAM) of the metabotropic glutamate (B1630785) receptor 5 (mGlu5). Research on mGlu5 PAMs has explored a variety of chemical scaffolds, but the specific structure-activity relationship for this compound has not been reported. nih.govnih.gov
KV7.2/3 Channel Opening Activity
Specific studies on the effect of this compound on the KV7.2/3 potassium channels have not been identified in the current body of scientific research. While other benzamide (B126) derivatives have been investigated for their potential to modulate these channels, data on this specific compound is absent. nih.govacs.org
Estrogen Receptor α (ERα) Coregulator Binding Modulation
There is no published research that characterizes the role of this compound in the modulation of Estrogen Receptor α (ERα) coregulator binding.
μ-Opioid Receptor (µOR) Interactions
The interaction between this compound and the μ-Opioid Receptor (µOR) has not been a subject of published scientific investigation. While the broader field of opioid receptor ligands is extensive, information on this specific compound's binding or functional activity at the µOR is not available. nih.govmdpi.com
Protein-Protein Interaction (PPI) Disruption
Androgen Receptor–Coactivator (AR–PELP1) Interaction Inhibition
No studies have been found that investigate the ability of this compound to inhibit the interaction between the Androgen Receptor (AR) and its coactivator, proline-, glutamic acid-, and leucine-rich protein 1 (PELP1). Research into bis-benzamides as inhibitors of this interaction has been conducted, but does not include this specific compound. nih.gov
Estrogen Receptor–Coregulator Interaction Disruption
There is a lack of available data on the capacity of this compound to disrupt the interaction between the Estrogen Receptor and its coregulators. While tris-benzamide compounds have been explored as disruptors of this interaction, this specific molecule is not mentioned in the relevant literature. nih.govnih.gov
Data Tables
Table 1: Biological Target Engagement of this compound
| Biological Target | Activity | Data |
|---|---|---|
| mGlu5 Receptor | Positive Allosteric Modulation | No data available |
| KV7.2/3 Channel | Opening Activity | No data available |
| Estrogen Receptor α (ERα) | Coregulator Binding Modulation | No data available |
Table 2: Protein-Protein Interaction Disruption by this compound
| Protein-Protein Interaction | Activity | Data |
|---|---|---|
| Androgen Receptor–PELP1 | Inhibition | No data available |
Epigenetic Target Modulation (e.g., Bromodomain Inhibition)
Epigenetic modifications are crucial for normal cellular function, and their dysregulation is implicated in numerous pathologies, including cancer and inflammatory diseases. nih.gov The "readers" of these epigenetic marks, such as bromodomain-containing proteins, play a pivotal role in translating the epigenetic code into changes in gene expression. nih.gov The Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT, are key epigenetic readers that recognize acetylated lysine (B10760008) residues on histone tails. wikipedia.org This recognition facilitates the recruitment of transcriptional machinery to specific gene promoters, thereby activating gene expression. nih.gov
The therapeutic potential of inhibiting these interactions has led to the development of a class of drugs known as BET inhibitors. wikipedia.org These small molecules competitively bind to the acetyl-lysine binding pocket of bromodomains, preventing their association with chromatin and subsequently downregulating the expression of target genes. mdpi.com This mechanism of action has shown promise in preclinical and clinical studies for various malignancies. nih.gov
While a significant body of research exists on various chemical scaffolds that act as BET inhibitors, specific data on the activity of this compound in this context is not extensively documented in publicly available literature. The exploration of novel chemotypes is an ongoing effort in the field to identify inhibitors with improved potency, selectivity, and pharmacokinetic profiles. sigmaaldrich.com The general principle of bromodomain inhibition involves disrupting the interaction between BET proteins and acetylated histones, a mechanism that has been validated by numerous studies on compounds like JQ1 and I-BET762. nih.gov
Further research is necessary to determine if this compound possesses the structural features required to bind to the bromodomain acetyl-lysine binding pocket and modulate the expression of BET target genes. Such studies would typically involve biochemical assays to measure binding affinity and cellular assays to assess the downstream effects on gene expression and cell proliferation.
Mechanism of Action Elucidation
Biochemical Characterization of Target Interactions
Currently, there is a lack of publicly available scientific literature detailing the specific biochemical targets of 3-Ethynyl-N-isobutylbenzamide. While many benzamide (B126) derivatives are known to function as enzyme inhibitors, the explicit protein or enzyme targets for this particular compound have not been disclosed in accessible research. nih.gov For instance, some benzamide-containing compounds have been identified as inhibitors of histone deacetylases (HDACs) or poly(ADP-ribose) polymerase-1 (PARP-1), both of which are significant targets in cancer therapy. nih.govbohrium.com However, without specific studies on this compound, it is not possible to confirm its interaction with these or other potential targets.
Cellular Pathway Analysis
The analysis of how this compound modulates cellular pathways is essential for elucidating its mechanism of action. This involves examining its effects on signaling cascades and gene expression.
Signaling Cascade Modulation (e.g., Erk, c-abl phosphorylation)
Detailed studies on the modulation of specific signaling cascades, such as the Erk or c-abl phosphorylation pathways, by this compound are not available in the public domain. Understanding these interactions is critical, as aberrant signaling is a hallmark of many diseases, including cancer. For other novel compounds, such analyses are typically performed to map their impact on cellular growth, proliferation, and survival signals.
Gene Expression Profiling
Comprehensive gene expression profiling data for cells treated with this compound has not been published. This type of analysis would provide valuable insights into the broader cellular response to the compound, potentially identifying novel pathways and targets affected by its activity.
Cellular Efficacy Assays
The efficacy of a compound is often initially assessed through in vitro cellular assays that measure its biological activity, such as its ability to inhibit cell growth or kill microbes.
Antiproliferative Activity in Cancer Cell Lines
While the provided citations suggest that antiproliferative data for this compound may exist, this information is not accessible in the broader scientific literature. Studies with various cancer cell lines are necessary to determine the compound's potency and spectrum of activity. For context, other novel benzamide derivatives have demonstrated a wide range of antiproliferative activities against different cancer cell lines. nih.govmdpi.com The table below is a template illustrating how such data would typically be presented.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| Data Not Available | - | - |
| Data Not Available | - | - |
| Data Not Available | - | - |
Antimicrobial Activity (Antibacterial, Antifungal)
Information regarding the antimicrobial properties of this compound is not currently available in public research databases. Evaluation against a panel of bacterial and fungal strains would be required to ascertain its potential as an antimicrobial agent. The table below serves as an example of how such findings would be displayed.
| Organism | Type | MIC (µg/mL) |
| Data Not Available | Bacterium | - |
| Data Not Available | Fungus | - |
Motoneuron Cell Survival Enhancement
There is no available research to detail the effects of this compound on the survival of motoneurons.
Investigations into Atypical Modes of Action
No investigations into atypical modes of action for this compound have been published.
Modulation of Cellular Metabolic Pathways
Information regarding the modulation of cellular metabolic pathways by this compound is not present in the current body of scientific literature.
Preclinical Pharmacological Evaluation
In Vivo Efficacy Models
Assessment of Biological Responses in Animal Models:A summary of the observed biological effects of the compound in animal studies would have been provided here.
The lack of available data prevents the creation of the requested detailed research findings and interactive data tables. It is possible that research on 3-Ethynyl-N-isobutylbenzamide has been conducted but not published in the public domain, or that the compound has not been a subject of significant pharmacological investigation.
Pharmacodynamic Biomarker Studies
Currently, there is no publicly available scientific literature detailing specific pharmacodynamic biomarker studies conducted on this compound. Pharmacodynamic biomarkers are crucial in preclinical research to provide evidence of a drug's mechanism of action and its effect on the intended biological target. These studies typically involve measuring changes in specific molecules or cellular processes following administration of the compound. Without access to proprietary research data or published studies, a detailed account of the pharmacodynamic profile for this specific compound cannot be provided.
Preclinical Lead Optimization Strategies
Preclinical lead optimization is a critical phase in drug discovery aimed at refining the chemical structure of a lead compound to enhance its desired properties while minimizing undesirable ones. This process involves iterative cycles of chemical synthesis and biological testing to improve factors such as potency, selectivity, and pharmacokinetic parameters.
Compound Optimization based on Activity and Selectivity
Specific data on the lead optimization strategies that led to the identification and refinement of this compound are not available in the public domain. The optimization of a compound like this would typically involve systematic modifications of its chemical structure to improve its biological activity against a specific target and its selectivity over other related targets.
For a hypothetical benzamide-based compound, optimization strategies often focus on modifications at various positions of the benzamide (B126) scaffold. For instance, the introduction of an ethynyl (B1212043) group at the 3-position of the benzene (B151609) ring and an isobutyl group on the amide nitrogen are specific structural features that would have been selected based on structure-activity relationship (SAR) studies. These studies aim to understand how different chemical groups at different positions influence the compound's interaction with its biological target.
The general goals of such an optimization process would include:
Enhancing Potency: Modifying the structure to achieve a lower concentration of the compound required to produce a desired biological effect.
Improving Selectivity: Altering the chemical structure to increase the compound's affinity for its intended target while reducing its activity against off-targets, which can help in minimizing potential side effects.
Optimizing Physicochemical Properties: Adjusting the molecule's properties, such as solubility and stability, to ensure it is suitable for further development.
Without specific research findings, a data table illustrating the optimization of this compound cannot be constructed. Such a table would typically compare the activity and selectivity of a series of analog compounds with systematic structural variations.
Computational Chemistry and Molecular Modeling
Molecular Docking Studies
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Prediction of Ligand-Target Binding Modes
In the absence of specific studies on 3-Ethynyl-N-isobutylbenzamide, it is not possible to detail its predicted binding modes with any particular biological target. Typically, researchers would utilize docking software to place the this compound molecule into the binding site of a target protein of interest. The software would then explore various conformations and orientations of the ligand, scoring them based on factors like intermolecular forces to predict the most likely binding pose. This process is fundamental to understanding how a potential drug molecule might interact with its intended target on a molecular level.
Identification of Key Interacting Residues
Following the prediction of a binding mode, analysis of the docked complex would identify the specific amino acid residues within the target protein that form key interactions with this compound. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are critical for the stability of the ligand-protein complex. Without specific docking studies, a list of key interacting residues for this compound cannot be compiled.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a more dynamic view of the ligand-receptor complex, allowing researchers to observe its behavior over time.
Ligand-Receptor Complex Stability Analysis
Once a promising binding mode is identified through docking, MD simulations can be employed to assess the stability of the this compound-protein complex. By simulating the movements of atoms over a period of time, researchers can determine if the ligand remains securely bound within the active site or if it dissociates. Key metrics such as root-mean-square deviation (RMSD) of the ligand and protein backbone would be analyzed to quantify this stability. No such stability analysis has been published for this compound.
Conformational Sampling of Ligand and Protein
MD simulations are also invaluable for exploring the conformational landscape of both the ligand and the protein. nih.gov Small molecules are often flexible and can adopt a range of shapes, and the protein target is also dynamic. nih.gov Simulations can reveal the different conformations that this compound might adopt within the binding site and how the protein structure might adjust to accommodate the ligand. This information is crucial for a complete understanding of the binding event, yet specific data for this compound is unavailable.
Homology Modeling of Target Proteins (if experimental structures are unavailable)
In cases where the three-dimensional structure of a target protein has not been experimentally determined (e.g., through X-ray crystallography or NMR spectroscopy), homology modeling can be used to build a predictive model. nih.gov This technique relies on the known structure of a related homologous protein as a template. If this compound were being investigated against a target with an unknown structure, homology modeling would be a necessary first step before docking and MD simulations could be performed. However, without a specified biological target for this compound, the relevance of homology modeling cannot be determined.
Ligand-Based and Structure-Based Drug Design Approaches
The exploration of novel therapeutic agents often employs a dual strategy of ligand-based and structure-based drug design. In the absence of a known biological target for this compound, ligand-based approaches would be the initial step.
Ligand-Based Drug Design: This methodology focuses on the analysis of molecules known to interact with a target of interest. If a set of molecules with known activity profiles, structurally similar to this compound, were identified, a pharmacophore model could be generated. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.
Quantitative Structure-Activity Relationship (QSAR) studies represent another key ligand-based technique. By correlating the structural or physicochemical properties of a series of analogous compounds with their biological activities, a mathematical model can be developed. For this compound, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and the presence of the ethynyl (B1212043) group would be quantified and used to predict its activity.
Structure-Based Drug Design: Should a biological target for this compound be identified and its three-dimensional structure elucidated (typically through X-ray crystallography or NMR spectroscopy), structure-based drug design becomes a powerful tool. Molecular docking simulations would be employed to predict the binding orientation and affinity of this compound within the target's active site.
These simulations would provide insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. The ethynyl group, for instance, could participate in unique interactions within a binding pocket. The results of such docking studies are often summarized in a data table, as hypothetically illustrated below.
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
|---|---|---|---|
| Hypothetical Kinase A | -8.5 | Lys72, Asp184 | Hydrogen Bond with amide |
| Phe169 | Pi-stacking with benzamide (B126) ring | ||
| Hypothetical GPCR B | -7.2 | Trp105 | Hydrophobic interaction with isobutyl group |
| Asn298 | Hydrogen bond with ethynyl group |
In Silico Prediction of Biological Activities
In the early stages of drug discovery, in silico tools are invaluable for predicting the pharmacokinetic and pharmacodynamic properties of a compound, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).
Computational models, built on large datasets of experimental data, can estimate a range of properties for this compound. These predictions help to identify potential liabilities and guide further experimental studies. A hypothetical ADMET profile for this compound is presented in the table below.
| Property | Predicted Value | Method |
|---|---|---|
| Absorption | ||
| Human Intestinal Absorption | High | Rule-based models |
| Caco-2 Permeability | Moderate | QSAR |
| Distribution | ||
| Blood-Brain Barrier Penetration | Likely | Physicochemical property analysis |
| Plasma Protein Binding | High | Machine learning models |
| Metabolism | ||
| Cytochrome P450 2D6 Inhibition | Possible | Pharmacophore modeling |
| Cytochrome P450 3A4 Inhibition | Unlikely | Structure-based docking |
| Excretion | ||
| Renal Organic Cation Transporter Substrate | No | 3D-QSAR |
| Toxicity | ||
| hERG Inhibition | Low risk | Machine learning models |
| Ames Mutagenicity | Unlikely | Structural alerts analysis |
It is crucial to emphasize that these in silico predictions are theoretical and require experimental validation. The data presented in the tables are for illustrative purposes to demonstrate how such findings would be organized and should not be considered as factual results for this compound.
Future Research Directions and Therapeutic Implications
Development of Novel 3-Ethynyl-N-isobutylbenzamide Derivatives
The development of novel derivatives of this compound would be a logical first step in exploring its therapeutic potential. The ethynyl (B1212043) group, in particular, offers a versatile handle for chemical modification through well-established reactions such as click chemistry, Sonogashira coupling, and Glaser coupling. nih.govacs.org These reactions could be employed to introduce a wide variety of substituents, thereby modulating the compound's physicochemical properties and biological activity.
Furthermore, modifications to the N-isobutyl group could also be explored. The isobutyl group contributes to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile. fiveable.me Systematic variations of this alkyl substituent could be undertaken to optimize the pharmacokinetic properties of the resulting derivatives.
Table 1: Proposed Novel Derivatives of this compound and Their Rationale
| Derivative Name | Modification | Rationale for Synthesis |
| 3-(Triazol-1-yl)-N-isobutylbenzamide | Click chemistry modification of the ethynyl group | Introduction of a heterocyclic moiety to potentially enhance target binding and solubility. |
| 3-(Phenylethynyl)-N-isobutylbenzamide | Sonogashira coupling with iodobenzene | Extension of the aromatic system to explore interactions with hydrophobic pockets of target proteins. |
| 3-Ethynyl-N-(cyclobutylmethyl)benzamide | Variation of the N-alkyl substituent | Alteration of lipophilicity and steric bulk to improve pharmacokinetic properties. |
Exploration of Additional Biological Targets and Disease Areas
Benzamide (B126) derivatives have demonstrated a remarkable range of pharmacological activities, including anticancer, antimicrobial, analgesic, and anti-inflammatory properties. walshmedicalmedia.comwalshmedicalmedia.com The unique structural features of this compound suggest that it and its derivatives could be investigated for a variety of biological targets and disease areas.
The presence of the ethynyl group makes it a candidate for targeting enzymes where this group can act as a covalent or non-covalent inhibitor. researchgate.net For instance, terminal alkynes are known to be features of inhibitors for a range of therapeutic targets, including monoamine oxidase (MAO) and various kinases. nih.govacs.org
Table 2: Potential Biological Targets and Associated Disease Areas for this compound
| Potential Biological Target | Associated Disease Area | Rationale |
| Tyrosine Kinases | Cancer | The ethynyl group is a recognized feature in some kinase inhibitors. acs.org |
| Monoamine Oxidase (MAO) | Neurological Disorders | The ethynyl moiety can act as an irreversible inhibitor of MAO. |
| Histone Deacetylases (HDACs) | Cancer, Inflammatory Diseases | Certain benzamides are known HDAC inhibitors. nih.gov |
| Carbonic Anhydrases | Glaucoma, Epilepsy | Benzamide and sulfonamide derivatives have shown inhibitory activity against carbonic anhydrases. nih.gov |
Advanced Mechanistic Studies
Should initial screening studies reveal promising biological activity, advanced mechanistic studies would be crucial to elucidate the precise mode of action of this compound and its derivatives. Techniques such as X-ray crystallography of the compound bound to its target protein could provide invaluable insights into the specific molecular interactions that drive its activity.
Furthermore, the ethynyl group can be utilized as a probe in chemical biology studies. nih.gov For example, a derivative of this compound could be synthesized with a terminal alkyne, which can then be used in "click" reactions to attach fluorescent tags or affinity labels. This would enable researchers to visualize the subcellular localization of the compound and identify its binding partners within the cell.
Combination Therapies involving Benzamide Derivatives
Combination therapy, the use of two or more therapeutic agents to treat a disease, is a cornerstone of modern medicine, particularly in the field of oncology. nih.govicr.ac.uk Benzamide derivatives have been investigated in combination with other anticancer agents, and this approach could be extended to this compound. nih.gov
For instance, if a derivative of this compound is found to inhibit a specific signaling pathway in cancer cells, it could be combined with a cytotoxic chemotherapy agent or an immunotherapy drug to achieve a synergistic therapeutic effect. The rationale behind such combinations is to target multiple pathways involved in cancer progression, thereby reducing the likelihood of drug resistance. icr.ac.uk
Translational Research Perspectives (excluding human trials)
Translational research aims to bridge the gap between basic scientific discoveries and their application in a clinical setting. dndi.orgnih.gov For this compound, the initial stages of translational research would involve preclinical studies in cellular and animal models of disease. These studies are essential to assess the compound's efficacy and to gather preliminary data on its pharmacokinetic and pharmacodynamic properties.
A key aspect of translational research is the identification of biomarkers that can predict a patient's response to a particular therapy. dndi.org In the context of this compound, researchers could investigate whether the expression level of its biological target correlates with the compound's activity in preclinical models. This information would be invaluable for the future design of clinical trials.
Q & A
Q. What are the best practices for reporting negative or inconclusive results in studies involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
